

# Experimental verification of the pressure-induced amorphization of Al<sub>2</sub>(WO<sub>4</sub>)<sub>3</sub>

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## Compound of Interest

Compound Name: Aluminum tungstate

Cat. No.: B13821580

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## A Comparative Guide to the Pressure-Induced Amorphization of Al<sub>2</sub>(WO<sub>4</sub>)<sub>3</sub>

An in-depth analysis of the high-pressure behavior of **aluminum tungstate**, offering a comparative perspective for researchers and materials scientists.

The phenomenon of pressure-induced amorphization (PIA), the transformation of a crystalline solid into an amorphous state under compression, is a critical area of study in materials science, offering insights into the fundamental properties of materials under extreme conditions. **Aluminum tungstate**, Al<sub>2</sub>(WO<sub>4</sub>)<sub>3</sub>, a compound known for its interesting thermal expansion properties, serves as a significant subject in this field. This guide provides a comprehensive comparison of the experimental verification of PIA in Al<sub>2</sub>(WO<sub>4</sub>)<sub>3</sub> with its isostructural analogue, scandium tungstate (Sc<sub>2</sub>(WO<sub>4</sub>)<sub>3</sub>), supported by experimental data and detailed protocols.

## High-Pressure Behavior: A Tale of Two Tungstates

Both Al<sub>2</sub>(WO<sub>4</sub>)<sub>3</sub> and Sc<sub>2</sub>(WO<sub>4</sub>)<sub>3</sub> exhibit a transition from a crystalline to an amorphous state under high pressure, a process preceded by one or more crystalline-to-crystalline phase transitions. However, the critical pressures for these transformations and the nature of the intermediate phases present notable differences.

At ambient conditions, both compounds share an orthorhombic crystal structure. As pressure increases, they undergo a series of phase transitions, eventually leading to a complete loss of long-range order and the formation of an amorphous solid. The key distinction lies in the pressure at which amorphization occurs.  $\text{Al}_2(\text{WO}_4)_3$  demonstrates a significantly higher resistance to pressure-induced disorder, becoming fully amorphous at pressures exceeding 14 GPa. In contrast,  $\text{Sc}_2(\text{WO}_4)_3$  undergoes amorphization at a considerably lower pressure range of 8 to 10 GPa.[1]

Prior to amorphization,  $\text{Al}_2(\text{WO}_4)_3$  transforms into a new monoclinic polymorph at approximately 3.4 GPa.[2] Similarly,  $\text{Sc}_2(\text{WO}_4)_3$  transitions to a monoclinic phase with a probable space group of  $\text{P}2_1/\text{n}$  at pressures above 2.7 GPa, a transition accompanied by a substantial unit cell volume reduction of nearly 18%. [1][3]

The following table summarizes the key quantitative data for the pressure-induced phase transitions in  $\text{Al}_2(\text{WO}_4)_3$  and  $\text{Sc}_2(\text{WO}_4)_3$ .

Property	$\text{Al}_2(\text{WO}_4)_3$	$\text{Sc}_2(\text{WO}_4)_3$
Ambient Crystal Structure	Orthorhombic	Orthorhombic
High-Pressure Crystalline Phase	Monoclinic (at 3.4 GPa)	Monoclinic ( $\text{P}2_1/\text{n}$ , above 2.7 GPa)
Lattice Parameters of Monoclinic Phase	$a=9.5884(24) \text{ \AA}$ , $b=12.5204(38) \text{ \AA}$ , $c=7.8463(33) \text{ \AA}$ , $\beta=91.98(2)^\circ$ (at 3.4 GPa)[2]	Not available at pre-amorphization pressure
Unit Cell Volume of Monoclinic Phase	$941.4(5) \text{ \AA}^3$ (at 3.4 GPa)[2]	~18% reduction from orthorhombic phase at ~2.7 GPa[3]
Onset of Amorphization	~14 GPa	6.5 - 8 GPa[1]
Complete Amorphization	> 14 GPa (irreversible)	8 - 10 GPa[1]

## Experimental Verification: Methodologies and Protocols

The investigation of pressure-induced amorphization relies on sophisticated experimental techniques capable of probing material structures under extreme pressures. The primary methods employed are in-situ high-pressure X-ray diffraction (XRD) and Raman spectroscopy, typically utilizing a diamond anvil cell (DAC) to generate the required pressures.

## High-Pressure X-ray Diffraction (XRD)

Objective: To determine the crystal structure and its evolution as a function of pressure.

Experimental Protocol:

- Sample Preparation: A fine powder of the material (e.g.,  $\text{Al}_2(\text{WO}_4)_3$  or  $\text{Sc}_2(\text{WO}_4)_3$ ) is loaded into a small hole (typically 150-200  $\mu\text{m}$  in diameter) drilled in a metal gasket. A few ruby spheres are included as a pressure calibrant.
- Pressure Generation: The gasket is placed between the culets of two opposing diamonds in a DAC. Pressure is applied by mechanically driving the diamonds together.
- Pressure Measurement: The pressure inside the sample chamber is determined by measuring the fluorescence spectrum of the ruby spheres. The shift in the R1 fluorescence line of ruby is a well-calibrated pressure standard.
- Pressure Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium is loaded into the sample chamber along with the sample. For the study of  $\text{Al}_2(\text{WO}_4)_3$ , a 4:1 methanol-ethanol mixture has been used.<sup>[2]</sup>
- Data Collection: Monochromatic X-rays, often from a synchrotron source, are directed through the diamond anvils onto the sample. The diffracted X-rays are collected on an area detector, such as an image plate detector (e.g., Mar345).<sup>[2]</sup> Typical exposure times for high-pressure measurements range from 20 to 30 minutes.<sup>[2]</sup>
- Data Analysis: The collected two-dimensional diffraction images are integrated to produce one-dimensional diffraction patterns. These patterns are then analyzed using software like CRYSFIRE to index the diffraction peaks and refine the lattice parameters of the crystalline phases present at different pressures.

## High-Pressure Raman Spectroscopy

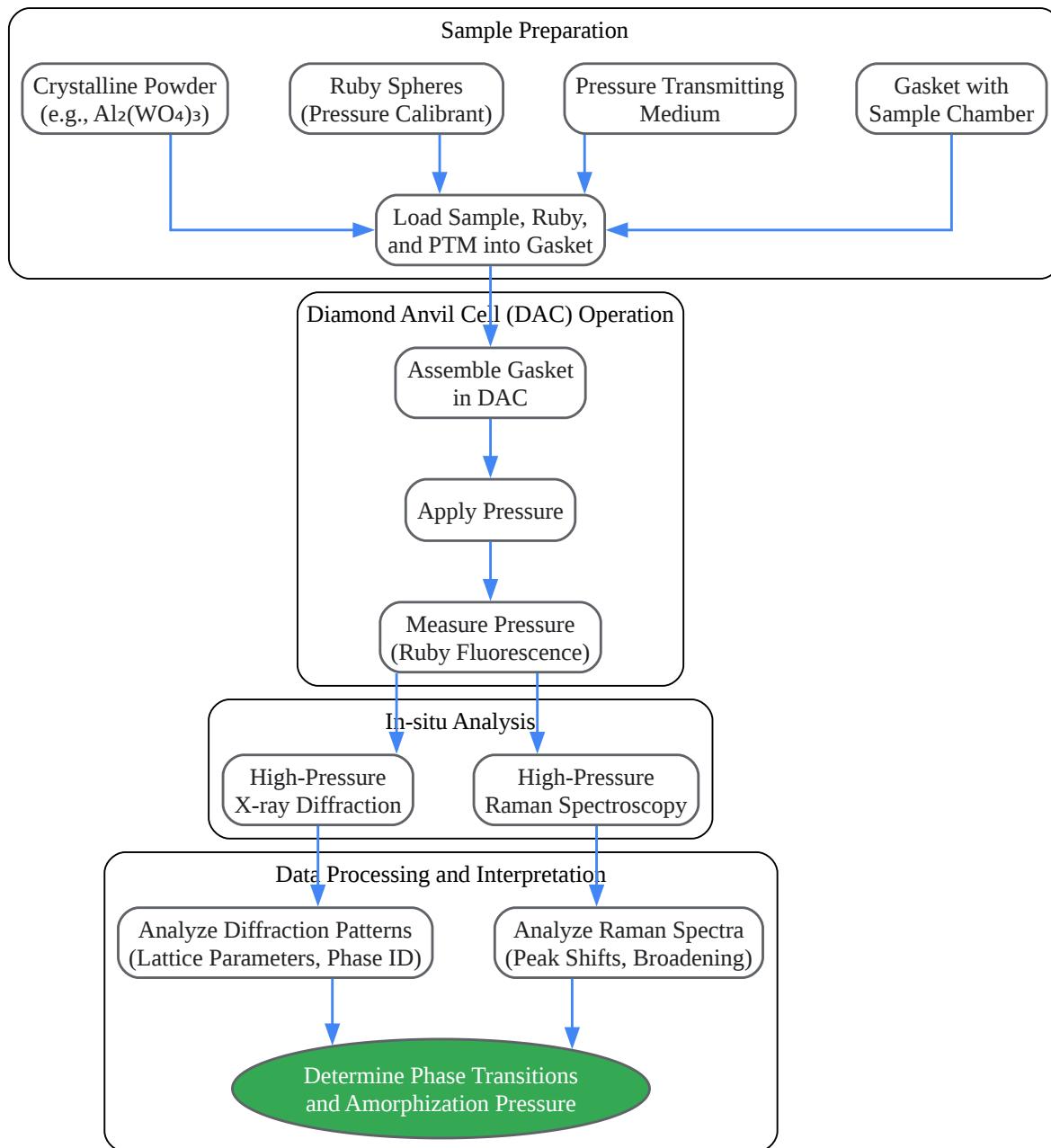
Objective: To probe the vibrational modes of the material, which are sensitive to changes in crystal structure and bonding.

Experimental Protocol:

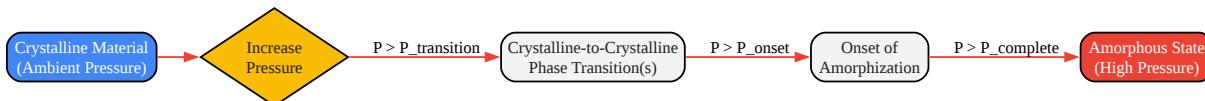
- Sample Preparation and Pressure Generation: The sample is loaded into a DAC as described for the XRD experiments, including a pressure calibrant.
- Spectrometer Setup: A Raman spectrometer equipped with a microscope is used to focus a laser beam onto the sample through the diamond anvil. The backscattered Raman signal is collected through the same microscope objective.
- Laser Source: A monochromatic laser is used for excitation. For instance, a 488 nm argon-ion laser or a 532 nm frequency-doubled Nd:YAG laser can be employed.<sup>[4]</sup>
- Data Acquisition: The scattered light is passed through a notch filter to remove the strong Rayleigh scattered light at the laser frequency. The Raman signal is then dispersed by a spectrometer and detected by a sensitive detector, such as a thermoelectrically cooled CCD.
- Data Analysis: The positions, intensities, and widths of the Raman peaks are analyzed as a function of pressure. The appearance of new peaks, the disappearance of existing peaks, and significant broadening of the peaks are indicative of phase transitions and the onset of amorphization.

## Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of the experimental verification process.

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Caption: Experimental workflow for pressure-induced amorphization studies.

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Caption: Logical progression of pressure-induced amorphization.

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